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Compound of Interest

Compound Name:
1,8-Dioxacyclotetradecane-2,9-

dione

Cat. No.: B1248240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,8-Dioxacyclotetradecane-2,9-dione (CAS No. 1020-83-3) is a macrocyclic dilactone. Its

structure is characterized by a 14-membered ring containing two ester functional groups. This

compound serves as a valuable model in polymer research, particularly in studies related to

polyesters. This guide provides a summary of its known physicochemical properties and

outlines standard methodologies for its spectroscopic characterization. While extensive

searches of publicly available databases and literature have been conducted, specific

experimental spectral data sets for this compound are not readily available. Therefore, this

document also provides generalized, yet detailed, protocols for obtaining the requisite spectral

data.

Physicochemical and Structural Properties
The fundamental properties of 1,8-Dioxacyclotetradecane-2,9-dione are summarized below.
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Property Value Reference

CAS Number 1020-83-3 [1][2]

Molecular Formula C₁₂H₂₀O₄ [1][2]

Molecular Weight 228.28 g/mol [1][2]

Melting Point 112 °C [2]

Boiling Point (Predicted) 442.1 °C [2]

SMILES
C1CCC(=O)OCCCCCC(=O)O

CC1
[2]

InChI

InChI=1S/C12H20O4/c13-11-

7-3-1-5-9-15-12(14)8-4-2-6-10-

16-11/h1-10H2

[3]

Spectroscopic Data
Detailed, quantitative spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,8-
Dioxacyclotetradecane-2,9-dione is not readily available in publicly accessible databases.

Researchers are advised to acquire this data experimentally. The following tables have been

prepared to be populated upon acquisition of said data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)

¹H NMR ¹³C NMR

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

Data not available Data not available

Infrared (IR) Spectroscopy Data (Predicted)
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Frequency (cm⁻¹) Functional Group Assignment

Data not available C=O (ester) stretch

Data not available C-O (ester) stretch

Data not available C-H (alkane) stretch

Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment

Data not available Data not available [M]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1,8-
Dioxacyclotetradecane-2,9-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1,8-Dioxacyclotetradecane-2,9-dione.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Solvent: CDCl₃ (or other appropriate deuterated solvent).

Temperature: 298 K.

Number of Scans: 16-64 (adjust for desired signal-to-noise).

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Solvent: CDCl₃ (or other appropriate deuterated solvent).

Temperature: 298 K.

Number of Scans: 1024 or more (adjust for desired signal-to-noise).

Relaxation Delay: 2.0 s.

Acquisition Time: ~1-2 s.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.
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Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify characteristic functional groups.

Instrumentation:

FT-IR spectrometer with a suitable sample holder (e.g., ATR or transmission).

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (~5 mg) of 1,8-Dioxacyclotetradecane-2,9-dione in a few drops of

a volatile solvent (e.g., methylene chloride or acetone).

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the

plate.

Acquisition Parameters:

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty spectrometer should be collected

prior to sample analysis.

Data Analysis:

Identify the frequencies of major absorption bands.

Assign these bands to specific functional groups (e.g., C=O ester stretch, C-O stretch, C-H

alkane stretches).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1248240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

A GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

A suitable capillary column (e.g., HP-5ms or equivalent non-polar column).

Sample Preparation:

Prepare a dilute solution of 1,8-Dioxacyclotetradecane-2,9-dione (~1 mg/mL) in a volatile

organic solvent such as ethyl acetate or hexane.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Injection Mode: Splitless or split (e.g., 20:1).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 15 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-500.

Data Analysis:

Identify the peak corresponding to 1,8-Dioxacyclotetradecane-2,9-dione in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the major fragment ions to understand the fragmentation pattern of the molecule.

Synthesis and Analysis Workflow
The synthesis of 1,8-Dioxacyclotetradecane-2,9-dione can be conceptualized as a

cyclodimerization of 6-hydroxyhexanoic acid. The following diagram illustrates a logical

workflow from a precursor to the final product and its subsequent analysis.
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Synthesis Workflow

Analytical Workflow
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Pure Product

NMR Spectroscopy
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Click to download full resolution via product page

Caption: Synthesis and analytical workflow for 1,8-Dioxacyclotetradecane-2,9-dione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1248240?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Diazacyclotetradecane-2_9-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Diazacyclotetradecane-2_9-dione
https://www.biosynth.com/p/BAA02083/1020-83-3-18-dioxacyclotetradecane-29-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dioxacyclotetradecane-2_9-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dioxacyclotetradecane-2_9-dione
https://www.benchchem.com/product/b1248240#spectral-data-for-1-8-dioxacyclotetradecane-2-9-dione
https://www.benchchem.com/product/b1248240#spectral-data-for-1-8-dioxacyclotetradecane-2-9-dione
https://www.benchchem.com/product/b1248240#spectral-data-for-1-8-dioxacyclotetradecane-2-9-dione
https://www.benchchem.com/product/b1248240#spectral-data-for-1-8-dioxacyclotetradecane-2-9-dione
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248240?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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